

comparison of Calendulaglycoside B and Calenduloside E

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Compound Focus: Calendulaglycoside B

CAS No.: 126577-19-3

Cat. No.: S2690641

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Chemical Structure and Basic Properties

The table below summarizes the fundamental chemical information for both compounds:

Property	Calendulaglycoside B	Calenduloside E
Chemical Formula	C ₄₈ H ₇₆ O ₁₉ [1]	C ₃₆ H ₅₆ O ₉ [2] [3] [4]
Molecular Weight	Information missing	632.82 g/mol [2] [3] [4]
CAS Number	Information missing	26020-14-4 [2] [3] [4]
Chemical Structure	Information missing	Oleanolic acid backbone with a glucuronic acid group at the C-3 position. [5] [3] [4]
IUPAC Name	Information missing	(2S,3S,4S,5R,6R)-6- [[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy- 4,4,6a,6b,11,11,14b-heptamethyl-

Property	Calendulaglycoside B	Calenduloside E
		1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydricen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid [2]

Biological Activities and Experimental Data

The following table compares the known biological activities and experimental findings. Please note the significant data gap for **Calendulaglycoside B**.

Aspect	Calendulaglycoside B	Calenduloside E
Reported Activities	Molecular docking suggests potential inhibition of SARS-CoV-2 main protease (Mpro). [6]	Anti-apoptotic, cardiovascular protective, hepatoprotective, anti-diabetic, anti-arrhythmic, and spermicidal. [7] [5] [8]
Primary Molecular Target	Information missing from search	Heat Shock Protein 90 AB1 (Hsp90AB1) [7] [8] [2]
Mechanism of Action	Proposed through computational studies to bind the Mpro active site, with structural preference for triterpene binding highlighted. [6]	Binds to Hsp90AB1, modulates downstream signaling to inhibit apoptosis, protects mitochondrial function, and regulates calcium overload. [7] [8] [3]
Experimental Models	<i>In silico</i> (Computational) models only. [6]	<i>In vitro</i> (HUVECs, H9c2 cardiomyocytes), <i>in vivo</i> (mice, rats, beagle dogs). [7] [5] [8]

| **Key Experimental Data** | Superior binding score to SARS-CoV-2 Mpro compared to co-crystallized inhibitor N3 in molecular docking. [6] | - Binds Hsp90AB1 with K_D of 11.7 μ M (SPR assay). [8]

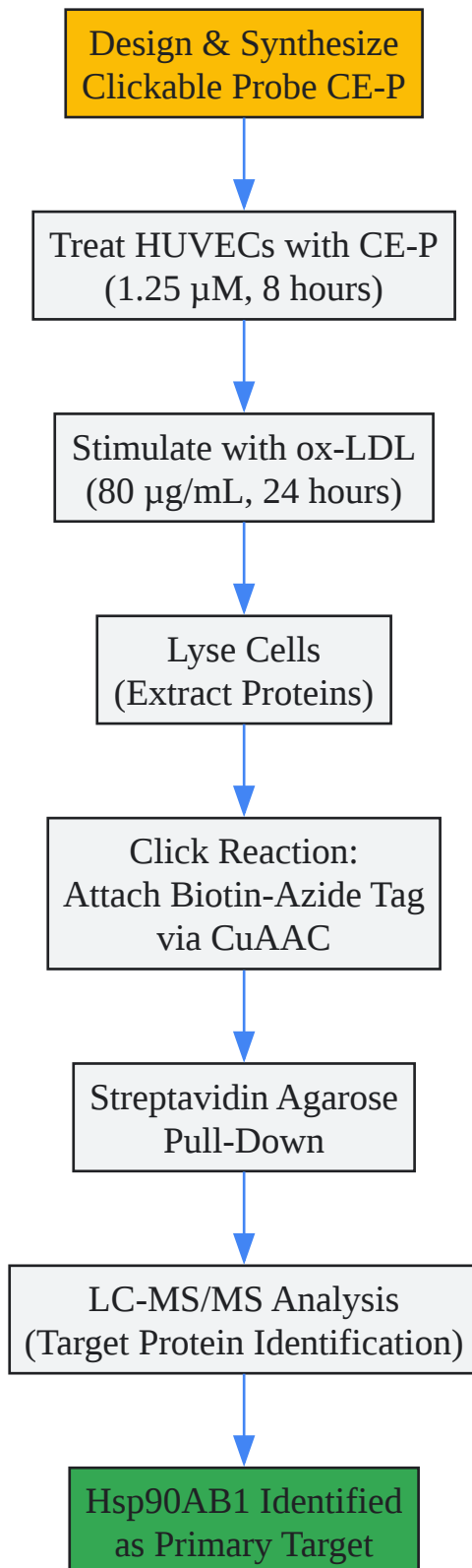
- Oral bioavailability of 1.35% in beagle dogs. [5]
- Active metabolite: Oleanolic acid. [5] |

Detailed Experimental Protocols for Calenduloside E

Here are the methodologies for key experiments on Calenduloside E from the search results:

Identification of Hsp90AB1 Protein Target (Clickable ABPP)

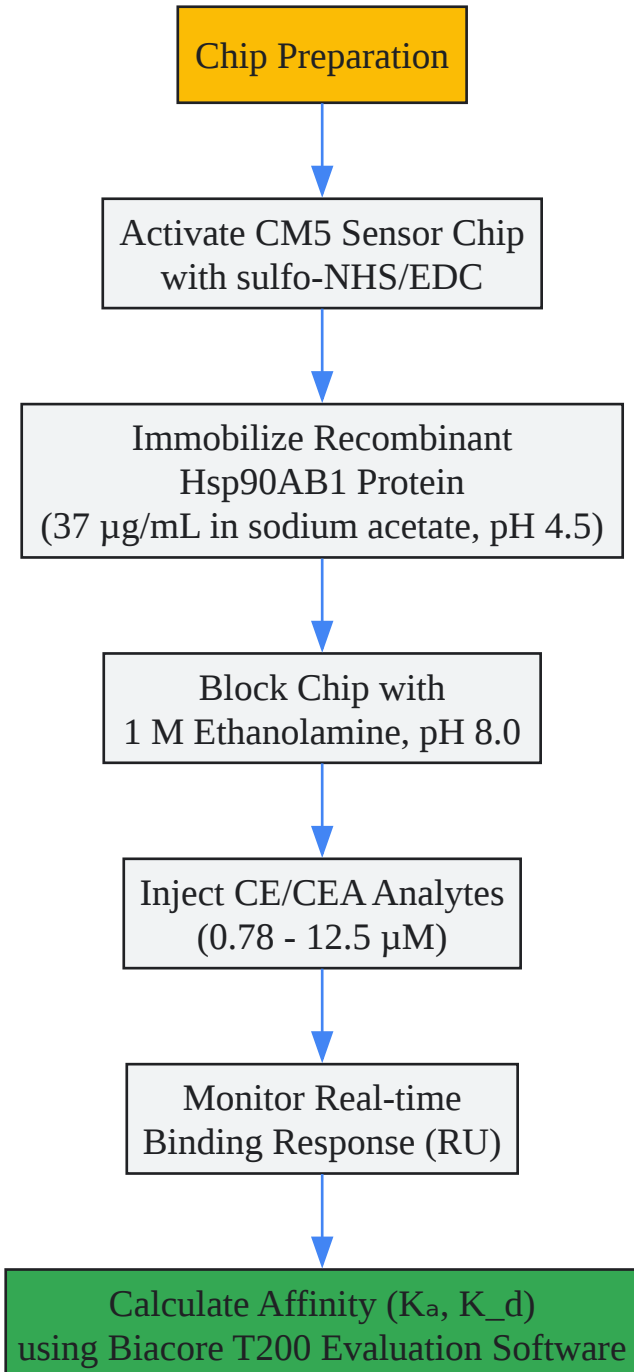
This protocol uses a clickable activity-based probe (CE-P) derived from CE to identify its protein targets in Human Umbilical Vein Endothelial Cells (HUVECs). [7]



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Surface Plasmon Resonance (SPR) Binding Assay

This protocol measures the direct binding affinity between Calenduloside E and the Hsp90AB1 protein. [8]



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In Vivo Pharmacokinetic Study in Beagle Dogs

This LC-MS/MS method was developed to study the pharmacokinetics of Calenduloside E and its active metabolite, oleanolic acid. [5]

- **Analytical Method:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Sample Preparation:** Dog plasma samples (0.5 mL) were prepared using solid-phase extraction (SPE) with Discovery-pH columns.
- **Chromatography:** A C18 column was used with a mobile phase of acetonitrile and 0.1% formic acid in water under gradient conditions.
- **Mass Spectrometry:** Operated in negative electrospray ionization (ESI) mode. Calenduloside E was detected using multiple reaction monitoring (MRM), while oleanolic acid was detected using selected ion monitoring (SIM).
- **Key Parameters:** The lower limit of quantitation (LLOQ) was 0.4 ng/mL, and the total run time was 5 minutes per sample.
- **Application:** The method was applied to a pharmacokinetic study after oral (15, 30, 60 mg/kg) and intravenous (6 mg/kg) administration of Calenduloside E to beagle dogs, successfully determining its low oral bioavailability. [5]

Conclusion and Research Implications

Based on the available data, here is a comparative summary:

- **Calenduloside E** is a well-studied pentacyclic triterpenoid with a clearly defined chemical structure, a identified primary protein target (Hsp90AB1), and extensively documented anti-apoptotic and cardioprotective effects backed by both *in vitro* and *in vivo* data. [7] [8] [3]
- **Calendulaglycoside B** currently lacks detailed biological data. The available information is limited to a computational prediction of potential SARS-CoV-2 Mpro inhibition, which requires experimental validation. [6]

The current evidence supports **Calenduloside E** as a more promising candidate for further drug development, particularly in areas like cardiovascular disease, due to its well-characterized mechanisms and multi-faceted protective effects.

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To cite this document: Smolecule. [comparison of Calendulaglycoside B and Calenduloside E].

Smolecule, [2026]. [Online PDF]. Available at:

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